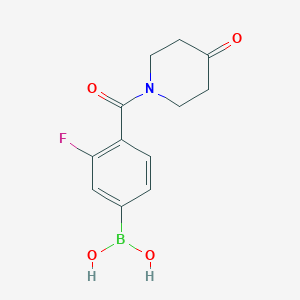

3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid

Vue d'ensemble

Description

“3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 874289-10-8 . It has a molecular weight of 251.07 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for the compound is1S/C12H15BFNO3/c14-11-8-9 (13 (17)18)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of various pharmaceuticals. Its boronic acid moiety is particularly valuable in the development of proteasome inhibitors, which are crucial in treating cancers such as multiple myeloma. Additionally, the fluorine atom can enhance the metabolic stability of the resulting drugs .

Materials Science

3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid: is instrumental in materials science for creating novel polymers. The boronic acid group can form reversible covalent bonds with diols, enabling the development of self-healing materials. These materials have potential applications in aerospace and consumer electronics for their durability .

Environmental Science

Environmental science benefits from this compound through its use in sensing technologies. Boronic acids can act as sensors for carbohydrates, which is vital for monitoring environmental pollutants like aldehydes that result from industrial processes .

Analytical Chemistry

In analytical chemistry, the compound’s boronic acid group is used to develop chromatography resins that can selectively bind to glycoproteins. This is essential for purifying proteins in research and for the biopharmaceutical industry .

Agriculture

The compound’s application in agriculture is seen in its potential use as a growth regulator. Boronic acids can influence plant hormone levels, thereby affecting growth patterns and crop yields. Research in this area could lead to more efficient farming practices .

Biochemistry

Lastly, in biochemistry, 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is used in the study of enzyme interactions. The boronic acid moiety can mimic the transition state of sugar substrates, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Safety and Hazards

Propriétés

IUPAC Name |

[3-fluoro-4-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BFNO4/c14-11-7-8(13(18)19)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAKQRLCLGEWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCC(=O)CC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)